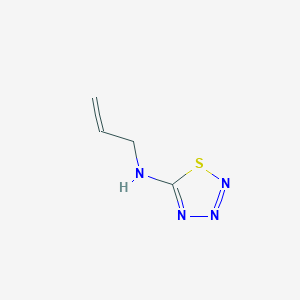

N-allyl-1,2,3,4-thiatriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Thiatriazol-5-amine is a compound with the molecular formula CH2N4S . It has a molecular weight of 102.12 . This compound is part of the thiatriazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, three nitrogen atoms, and one carbon atom .

Synthesis Analysis

While specific synthesis methods for N-allyl-1,2,3,4-thiatriazol-5-amine were not found, there are general methods for synthesizing 1,2,3,4-thiatriazole derivatives. For instance, one method involves a domino double 1,3-dipolar cycloaddition reaction of nitrile imines to Erlenmeyer thioazlactones .Molecular Structure Analysis

The molecular structure of 1,2,3,4-thiatriazol-5-amine consists of a five-membered ring containing one sulfur atom, three nitrogen atoms, and one carbon atom .Physical And Chemical Properties Analysis

1,2,3,4-Thiatriazol-5-amine has a density of 1.7±0.1 g/cm3, a boiling point of 239.0±23.0 °C at 760 mmHg, and a flash point of 98.3±22.6 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Structural Analysis in Solution and Solid State

N-allyl-1,2,3,4-thiatriazol-5-amine's structure has been extensively studied through various spectroscopic methods and X-ray crystallography. These studies reveal the compound's existence in specific tautomeric forms in different states, contributing significantly to our understanding of its chemical properties and potential applications (Strzemecka et al., 2010).

Synthesis and Chemical Reactivity

Research has focused on the synthesis of various derivatives of this compound, exploring its reactivity and potential as a precursor for other chemical compounds. This includes the study of its reactions with different reagents and conditions, leading to the formation of various chemical structures with potential applications in multiple fields (Klapötke & Sproll, 2010).

Coordination Chemistry

There's significant interest in the coordinating behavior of allyl derivatives of thiadiazoles, including this compound, with respect to transition metal ions. This research is fundamental in the field of materials chemistry, especially in the development of new organometallic materials and crystal engineering (Ardan et al., 2017).

Catalysis and Synthesis

Studies have also explored the role of this compound in various catalytic processes, particularly in the synthesis of allylic amines. This research contributes to the development of new synthetic methodologies in organic chemistry, which can be applied to the production of biologically active compounds (Wang et al., 2021).

properties

IUPAC Name |

N-prop-2-enylthiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTPXTWMPSNJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NN=NS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)